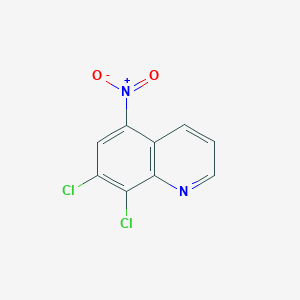

7,8-Dichloro-5-nitroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

7,8-dichloro-5-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)5-2-1-3-12-9(5)8(6)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZIPCLEUGPCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 7,8 Dichloro 5 Nitroquinoline Scaffolds

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinolines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated nitroquinolines. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. libretexts.orgyoutube.com For SNAr to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group (the halogen) to effectively stabilize the intermediate Meisenheimer complex through resonance. libretexts.org

In the 7,8-dichloro-5-nitroquinoline molecule, the two chlorine atoms occupy different positions relative to the activating nitro group at C5.

The chlorine atom at the C7 position is para to the nitro group.

The chlorine atom at the C8 position is meta to the nitro group.

This positional difference results in a significant disparity in their reactivity towards nucleophiles. The negative charge of the intermediate formed upon nucleophilic attack at C7 can be delocalized onto the nitro group, providing substantial stabilization. libretexts.org Conversely, an attack at the C8 position does not allow for such resonance stabilization by the nitro group. libretexts.org Consequently, the chlorine atom at C7 is significantly more activated and susceptible to substitution than the chlorine at C8.

This regioselectivity allows for the selective replacement of the C7 chlorine with various nucleophiles, such as amines, alkoxides, and thiolates, while leaving the C8 chlorine intact. Studies on related nitroquinoline systems, such as 4-chloro-8-nitroquinoline (B1348196) and 4,7-dichloroquinolines, confirm that halogens at positions activated by a nitro group (typically C4) readily undergo SNAr reactions. nih.govcdnsciencepub.com

Table 1: Regioselectivity in SNAr of this compound

| Position | Relationship to NO₂ Group | Activation | Expected Reactivity |

| C7-Cl | para | High | Reactive |

| C8-Cl | meta | Low | Unreactive |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Systems

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroquinolines. organic-chemistry.org This reaction allows for the formal replacement of a hydrogen atom with a substituent by using a nucleophile that contains a leaving group on its nucleophilic carbon atom. organic-chemistry.orgnih.gov The general mechanism involves the addition of the carbanion to the nitroarene, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

For nitroquinolines, the VNS reaction is highly regioselective, with the substitution occurring predominantly at the positions ortho and/or para to the nitro group. kuleuven.be In the case of 5-nitroquinoline (B147367), VNS has been shown to yield a mixture of 6-amino and 8-amino derivatives. cdnsciencepub.com For the this compound scaffold, the C8 position is substituted with a chlorine atom. Therefore, the VNS reaction is expected to proceed exclusively at the C6 position, which is ortho to the nitro group.

VNS reactions often proceed more rapidly than competing SNAr reactions, especially when the halogen is not strongly activated. nih.govkuleuven.be This provides a complementary method for introducing substituents onto the quinoline (B57606) core without displacing the halogen atoms. A variety of nucleophiles can be employed in VNS reactions, enabling the introduction of aminomethyl, cyanomethyl, and other functionalized alkyl groups. organic-chemistry.org

Table 2: VNS Regioselectivity in 5-Nitroquinoline Derivatives

| Substrate | Available Positions (ortho/para to NO₂) | Observed Product(s) | Reference |

| 5-Nitroquinoline | C6 (ortho), C8 (ortho) | 6-substituted and 8-substituted products | cdnsciencepub.com |

| This compound | C6 (ortho) | Predominantly 6-substituted product | kuleuven.be |

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of nitroquinolines. wikipedia.org This conversion not only changes the electronic properties of the molecule—transforming an electron-withdrawing group into an electron-donating one—but also provides a new reactive site for further functionalization, such as acylation or diazotization. The resulting 5-amino-7,8-dichloroquinoline is a key intermediate for synthesizing a broader range of derivatives.

A variety of methods are available for the reduction of aromatic nitro groups, many of which are compatible with the presence of halogen substituents. organic-chemistry.orgcommonorganicchemistry.com

Metal-Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are highly effective. commonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) is a particularly mild and chemoselective reagent for this transformation, often providing high yields without affecting other reducible groups. nih.govcommonorganicchemistry.com

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com While highly effective, care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation, especially with Pd/C. Raney nickel is often preferred for substrates containing aromatic chlorides as it is less prone to causing dehalogenation. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction. scispace.com

These methods offer simple and fast transformations, with studies on various nitroquinolines reporting yields of up to 86% for the corresponding aminoquinolines while tolerating halogen atoms. nih.gov

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Advantages | Potential Drawbacks |

| SnCl₂ / HCl | Mild, often room temp. | High chemoselectivity, tolerates halogens. nih.govcommonorganicchemistry.com | Stoichiometric amounts of metal salts produced. |

| Fe / AcOH or HCl | Acidic conditions | Inexpensive and effective. commonorganicchemistry.com | Requires acidic workup. |

| H₂ / Raney Ni | H₂ atmosphere | Clean reaction, high yield. commonorganicchemistry.com | Requires specialized hydrogenation equipment. |

| H₂ / Pd/C | H₂ atmosphere | Highly efficient. commonorganicchemistry.com | Can cause dehalogenation of aryl chlorides. commonorganicchemistry.com |

Derivatization Strategies via Reactive Sites on the Quinoline Core

The this compound scaffold offers several reactive sites for derivatization beyond the primary transformations already discussed. The quinoline core itself, a fused heterocyclic system, possesses unique reactivity.

The primary sites for functionalization on the starting molecule are:

C7-Position: Via SNAr of the activated chlorine atom.

C6-Position: Via VNS of the hydrogen atom ortho to the nitro group.

C5-Nitro Group: Via reduction to an amino group, which can then be further modified (e.g., acylation, sulfonylation, diazotization).

Once the nitro group is reduced to the activating 5-amino group, the electronic nature of the benzene (B151609) ring portion of the quinoline is fundamentally altered. This opens up the possibility for electrophilic aromatic substitution . The strong activating and ortho-, para-directing amino group would direct incoming electrophiles to the C6 and C8 positions. Since C8 is already substituted, electrophilic attack would be directed to the C6 position, provided it has not already been functionalized via a VNS reaction.

Furthermore, the quinoline nitrogen atom possesses a lone pair of electrons, making it a basic site. However, in many electrophilic substitution reactions that require strong acids, this nitrogen is protonated to form a quinolinium cation. This protonation strongly deactivates the entire ring system towards further electrophilic attack. pjsir.orgstackexchange.com

Other derivatization strategies reported for related dichloroquinoline systems include chlorosulfonation followed by reduction to introduce a thiol group, which can be a handle for further reactions. acs.org

Diels-Alder Reactivity and Cycloaddition Reactions of Nitro-Fused Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.org For a molecule to act as the diene component, it must contain a conjugated system of four π-electrons that can adopt an s-cis conformation. masterorganicchemistry.com

Aromatic systems such as the benzene ring in the quinoline scaffold are generally poor dienes in Diels-Alder reactions. masterorganicchemistry.com The inherent stability of the aromatic sextet means that participating in a cycloaddition would require a significant loss of aromaticity, which is energetically unfavorable. Consequently, this compound is not expected to function as a diene under standard Diels-Alder conditions.

For the quinoline system to participate in cycloaddition reactions, its aromaticity typically needs to be disrupted first. One potential, albeit synthetically challenging, pathway could involve the transformation of the nitro-substituted benzene ring into a quinone-like structure. Quinoline-5,8-quinones, for instance, possess a non-aromatic, conjugated diene system within the six-membered ring and can undergo reactions like epoxidation. rsc.org Such a transformation would render the core susceptible to cycloaddition reactions. However, there are no specific reports of this compound undergoing such a transformation or subsequent Diels-Alder reactions. The reaction remains a theoretical possibility contingent on significant prior modification of the quinoline core.

Advanced Spectroscopic Characterization of 7,8 Dichloro 5 Nitroquinoline and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Multinuclear NMR) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the quinoline (B57606) ring system. The electron-withdrawing nature of the two chlorine atoms and the powerful deshielding effect of the nitro group will cause these protons to resonate at significantly downfield chemical shifts, likely in the range of δ 7.5–9.0 ppm. For the analog 4,7-dichloroquinoline (B193633), the observed proton signals appear at δ 8.78, 8.15, 8.11, 7.59, and 7.48 ppm. researchgate.net The proton at position 6 of 7,8-dichloro-5-nitroquinoline, being situated between a chlorine and a nitro group, is expected to be the most deshielded. The coupling constants (J-values) between adjacent protons would be crucial for definitive assignment, with typical ortho-coupling in aromatic systems falling in the 7–9 Hz range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment. For this compound, nine distinct signals are anticipated. The carbons directly attached to the electronegative chlorine (C-7, C-8) and nitro group (C-5) would be significantly deshielded, appearing at lower fields (higher ppm values). Aromatic carbons in substituted quinolines typically resonate between δ 110–160 ppm. oxinst.com The carbon atoms in the pyridine (B92270) ring (C-2, C-3, C-4, C-8a) generally appear at lower field than those in the benzene (B151609) ring due to the influence of the nitrogen atom. The C-5, C-7, and C-8 carbons are expected to show the largest downfield shifts due to direct attachment of strongly electron-withdrawing substituents.

Multinuclear NMR: Techniques like ¹⁵N NMR could provide further insight into the electronic environment of the quinoline nitrogen and the nitro group nitrogen, though these are less commonly reported.

| Analogous Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |

|---|---|---|

| 4,7-Dichloroquinoline | 8.78 (d), 8.15 (d), 8.11 (d), 7.59 (dd), 7.48 (d) researchgate.net | Data not specified in provided sources |

| Predicted for this compound | Signals expected in the range of 7.5-9.0 ppm | Signals expected in the range of 110-160 ppm, with C-5, C-7, C-8 being most downfield |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure. The vibrational modes of this compound can be inferred from the spectra of related compounds like 8-chloroquinoline (B1195068), 8-nitroquinoline (B147351), and 5,7-dichloro-8-hydroxyquinoline. icm.edu.plresearchgate.net

FT-IR Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands.

NO₂ Vibrations: The most prominent bands will be the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1500–1560 cm⁻¹ and 1335–1370 cm⁻¹, respectively. For 8-nitroquinoline, these modes have been identified. researchgate.net

C-Cl Vibrations: The C-Cl stretching vibrations are expected in the fingerprint region, generally between 600–800 cm⁻¹.

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic quinoline core will produce a series of sharp bands between 1400–1650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C-H stretching is typically observed between 3100 and 2900 cm⁻¹. researchgate.net The symmetric stretch of the nitro group often gives a strong Raman signal. The C-Cl stretches are also Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes based on their respective selection rules. For instance, the FT-Raman spectrum of 8-nitroquinoline has been recorded, aiding in the complete vibrational assignment of the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Analog Data (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | ~3055 (Raman), ~3015 (IR) for 8-chloroquinoline researchgate.net |

| C=C / C=N Ring Stretch | 1400 - 1650 | Multiple bands observed in quinoline derivatives researchgate.net |

| NO₂ Asymmetric Stretch | 1500 - 1560 | 1545 (IR) for a related nitropyridine rsc.org |

| NO₂ Symmetric Stretch | 1335 - 1370 | Observed for 8-nitroquinoline researchgate.net |

| C-Cl Stretch | 600 - 800 | Observed for 5,7-dichloro-8-hydroxyquinoline icm.edu.pl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the conjugated aromatic system and the nitro group.

The quinoline ring itself exhibits strong absorption bands due to π→π* transitions. The introduction of chlorine atoms and a nitro group, which act as auxochromes and chromophores, respectively, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The optical absorption spectrum of 8-nitroquinoline shows a peak at 333 nm, which is attributed to a π→π* transition. researchgate.net Similar transitions are expected for this compound.

Additionally, the nitro group can give rise to a weaker n→π* transition at a longer wavelength, although this may be obscured by the more intense π→π* bands. Studies on solvatochromism, where the absorption spectrum is recorded in solvents of varying polarity, could help differentiate between these transition types and provide information about the charge distribution in the ground and excited states of the molecule.

| Electronic Transition | Expected λmax Range (nm) | Reference Analog Data (nm) |

|---|---|---|

| π→π | ~300 - 350 | 333 nm for 8-Nitroquinoline researchgate.net |

| n→π | >350 (typically weak) | Often observed in nitro-aromatic compounds |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The nominal molecular weight of this compound (C₉H₄Cl₂N₂O₂) is 243 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at m/z 242 (for ³⁵Cl₂), 244 (for ³⁵Cl³⁷Cl), and 246 (for ³⁷Cl₂), with relative intensities of approximately 9:6:1.

Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for quinoline derivatives include the loss of HCN (27 Da). chempap.org For this specific molecule, characteristic fragmentations would also involve the loss of the nitro group (NO₂, 46 Da) or a single chlorine atom (Cl, 35/37 Da). nih.govresearchgate.net The fragmentation of 4,7-dichloroquinoline has been documented, providing a basis for predicting the behavior of the target compound. nist.gov

| Ion | Description | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 242, 244, 246 | Isotopic pattern due to two Cl atoms |

| [M-NO₂]⁺ | Loss of nitro group | 196, 198, 200 | Common fragmentation for nitroaromatics |

| [M-Cl]⁺ | Loss of one chlorine atom | 207, 209 | Characteristic of halogenated compounds |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 215, 217, 219 | Typical for quinoline ring fragmentation chempap.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of analogous structures like 8-nitroquinoline and 4-chloro-8-nitroquinoline (B1348196) allows for predictions of its solid-state characteristics. nih.govnih.gov

The crystal structure of 8-nitroquinoline has been solved, revealing a monoclinic system with the space group P2₁/c. nih.gov Similarly, 4-chloro-8-nitroquinoline crystallizes in the monoclinic P2₁/c space group. nih.gov It is plausible that this compound would also crystallize in a common, relatively low-symmetry space group like P2₁/c or P-1.

The quinoline ring system is expected to be nearly planar. In the crystal lattice, intermolecular interactions such as π-π stacking between the aromatic rings are likely to play a significant role in stabilizing the structure, as observed in other nitroquinoline derivatives. nih.gov The presence of chlorine and nitro groups would also facilitate dipole-dipole and other weak intermolecular interactions.

| Analogous Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 8-Nitroquinoline | Monoclinic | P2₁/c | a = 7.2421 Å, b = 16.688 Å, c = 7.2089 Å, β = 114.086° nih.gov |

| 4-Chloro-8-nitroquinoline | Monoclinic | P2₁/c | Data specified as determined nih.gov |

| 4,7-Dichloroquinoline | Crystal structure has been determined, with two molecules in the asymmetric unit researchgate.net |

Computational and Theoretical Investigations of 7,8 Dichloro 5 Nitroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. researchgate.net It is employed to determine the optimized molecular geometry, corresponding to the minimum energy conformation of the molecule, and to calculate a wide range of electronic properties. nih.gov DFT methods, such as B3LYP, are frequently used for their balance of computational cost and accuracy in predicting molecular structures and energies. nih.gov For substituted quinolines, DFT calculations have been successfully used to correlate theoretical findings with experimental results, confirming the consistency of the computational models. nih.gov

While specific DFT geometry optimization data for 7,8-Dichloro-5-nitroquinoline is not available in the cited literature, such a calculation would be the foundational step for all subsequent analyses. The process involves finding the bond lengths, bond angles, and dihedral angles that result in the most stable form of the molecule. This optimized structure serves as the basis for calculating the properties discussed in the following sections.

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η.

Computational studies on various substituted quinoline (B57606) derivatives have utilized FMO analysis to predict their reactivity. rsc.orgnih.gov For instance, a smaller HOMO-LUMO gap in certain quinoline compounds was correlated with higher chemical reactivity and biological activity. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties of a Substituted Quinoline Derivative (Note: Data is for an example compound and not this compound)

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -0.2675 eV |

| LUMO Energy | ELUMO | - | -0.1809 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.0866 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 0.0433 eV |

| Chemical Softness | S | 1/η | 23.09 eV⁻¹ |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 0.2242 eV |

| Electrophilicity Index | ω | μ²/2η | 0.58 eV |

| Data derived from a representative study on a complex organic molecule for illustrative purposes. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.netwolfram.comlibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.

For substituted quinolines, MEP maps help identify the most likely sites for intermolecular interactions, such as hydrogen bonding, as well as electrophilic and nucleophilic reactions. researchgate.netresearchgate.net In a molecule like this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, making these sites targets for electrophiles. Conversely, positive potential would likely be found on the hydrogen atoms of the aromatic ring, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. youtube.comwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and anti-bonding orbitals.

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and communication technologies. nih.gov Computational methods are widely used to predict the NLO properties of new organic molecules. The key parameters that define a molecule's NLO response are:

Polarizability (α): The linear response of the electron cloud to an applied electric field.

First-Order Hyperpolarizability (β): The first non-linear response, which is responsible for effects like second-harmonic generation. A large β value is a primary indicator of a promising NLO material.

Organic molecules featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties. mdpi.com In this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group, while the quinoline ring provides the conjugated system. DFT calculations on similar quinoline derivatives have shown that they can possess substantial hyperpolarizability values, often many times that of a standard reference material like urea. researchgate.netmdpi.com

Table 2: Illustrative Calculated NLO Properties (Note: Data is for example compounds and not this compound)

| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (βtot) [x 10⁻³⁰ esu] |

| p-Cl Benzaldehyde | 2.1276 | 820.22 |

| 4-Nitro-cinnoline | 4.02 | 0.68 |

| Urea (Reference) | 3.89 | 0.34 |

| Data derived from representative studies for illustrative purposes. mdpi.comajchem-a.com |

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions. Key methods include:

Reduced Density Gradient (RDG): A technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. An NCI plot reveals surfaces between interacting atoms, colored to indicate the nature of the interaction.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions map the probability of finding an electron pair in a given region of space. They provide a clear visualization of core electrons, covalent bonds, and lone pairs, offering a quantitative picture of electron localization that aligns with classical chemical concepts.

These topological studies have been applied to substituted quinolines to investigate intermolecular interactions in detail. eurjchem.com For this compound, such analyses would help characterize the nature of the C-Cl, C-N, and N-O bonds and identify any significant intramolecular non-covalent interactions that contribute to its conformational stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the properties of electronic excited states. q-chem.comrsc.org It is a popular method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra. nih.gov

TD-DFT calculations can predict the electronic transitions of a molecule, identifying which molecular orbitals are involved (e.g., π → π* or n → π* transitions) and the oscillator strength of each transition, which relates to the intensity of the absorption peak. researchgate.net This information is crucial for understanding the photophysical properties of a compound. For example, TD-DFT studies on 8-hydroxyquinoline (B1678124) have been used to investigate excited-state intramolecular proton transfer (ESIPT) processes. nih.gov For this compound, TD-DFT would be used to predict its UV-Vis absorption spectrum and characterize the nature of its low-lying excited states.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reactive Properties

There is no specific information available in the searched literature regarding molecular dynamics simulations performed on this compound. MD simulations for related compounds, such as 8-hydroxy-5-nitroquinoline, have been used to investigate their reactive properties. researchgate.netjst.go.jp These types of simulations provide valuable data on molecular stability, conformational changes, and interactions with other molecules, which are essential for predicting a compound's behavior in various environments.

Computational Studies on Solvent Effects and Acid-Base Behavior

Detailed computational studies on the solvent effects and acid-base behavior of this compound are not described in the available research. The solubility and reactivity of a compound are significantly influenced by the surrounding solvent. Computational models can predict these interactions, as demonstrated in studies of other quinoline derivatives where solvent effects on solubility were analyzed using models like the Kamlet, Abboud and Taft linear solvation energy relationships. researchgate.net Such studies help in understanding how a molecule will behave in different environmental compartments.

Advanced Applications and Research Directions Non Biomedical

Investigation of 7,8-Dichloro-5-nitroquinoline and Analogues in Material Science

The quinoline (B57606) scaffold is a known pharmacophore in various biological contexts and has been explored for its properties in material science, particularly in the development of inhibitors for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com Analogues such as quinoline-5,8-diones are investigated for their redox-cycling capabilities. mdpi.com While direct research into the material science applications of this compound is nascent, the properties of its structural components suggest potential. The dichlorinated and nitrated quinoline system could be explored for applications in organic electronics, where electron-deficient molecules are often required for n-type semiconductor materials. The planar structure and potential for π-π stacking could be advantageous in the design of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). Further research is needed to synthesize and characterize the electronic and photophysical properties of this compound to evaluate its suitability for these advanced materials.

Corrosion Inhibition Studies of Quinoline Derivatives

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel and carbon steel in acidic environments like hydrochloric acid (HCl). kfupm.edu.sanajah.edutandfonline.com The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. najah.edutandfonline.comjmaterenvironsci.com This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen), π-electrons in the aromatic rings, and various functional groups. tandfonline.combiointerfaceresearch.com

The general mechanism involves the interaction of the electron-rich centers of the quinoline molecule with the vacant d-orbitals of the metal. Quinoline derivatives are typically classified as mixed-type inhibitors, meaning they reduce the rate of both metal dissolution and hydrogen evolution. najah.edutandfonline.com The strength of the adsorption and, consequently, the inhibition efficiency, is highly dependent on the substituents on the quinoline ring. kfupm.edu.sa

Studies on various quinoline derivatives have demonstrated high inhibition efficiencies. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown efficiencies reaching up to 94% at optimal concentrations. nih.govrsc.org The presence of substituents like hydroxyl (-OH), amino (-NH2), and nitro (-NO2) groups has been noted in effective quinoline-based inhibitors. kfupm.edu.sa

Table 1: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Steel in HCl Solution

| Compound | Metal | Inhibitor Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 5-((azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 5x10⁻³ M | Room Temp. | 90 | najah.edu |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 500 ppm | 303 | 93.4 | biointerfaceresearch.com |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 10⁻³ M | 298 | 94 | nih.govrsc.org |

Based on these principles, this compound is a promising candidate for corrosion inhibition research. The quinoline core provides the primary adsorption capability through its π-system and nitrogen atom. The electron-withdrawing nature of the nitro and chloro groups could enhance the adsorption process on the metal surface. Future studies should focus on experimentally evaluating its inhibition efficiency and understanding its specific adsorption mechanism on different metal surfaces.

Development of Chemical Sensors (e.g., Ion-Sensors)

The quinoline framework is a popular building block for fluorescent chemosensors used in the selective detection of metal ions. nanobioletters.com These sensors are valuable in environmental monitoring and biological imaging. nanobioletters.com Quinoline-based compounds can be designed to exhibit weak initial fluorescence, which is significantly enhanced upon forming a stable, highly fluorescent complex with a specific metal ion. nanobioletters.com This "turn-on" fluorescence mechanism allows for sensitive and selective detection.

Quinoline derivatives have been successfully developed into sensors for a variety of ions, including Zn²⁺, Fe³⁺, Fe²⁺, and Cu²⁺. nanobioletters.comacs.orgrsc.org The selectivity of the sensor is governed by the specific design of the receptor site attached to the quinoline fluorophore.

Table 2: Examples of Quinoline-Based Fluorescent Ion Sensors

| Sensor Type | Target Ion(s) | Key Features/Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-based phenyl thiazole (B1198619) (QPT) and benzothiazole (B30560) (QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching upon ion binding. | Not Specified | acs.org |

| 2-(quinoline-2-yl)quinazoline-4(3H)-one | Zn²⁺ | Weak initial fluorescence; forms highly fluorescent 1:1 complex with Zn²⁺. | Not Specified | nanobioletters.com |

The compound this compound could serve as a core structure for new chemical sensors. The electron-withdrawing substituents would significantly modulate the electronic properties and photophysics of the quinoline ring system. This could lead to sensors with novel sensing characteristics, such as different emission wavelengths or selectivity for new target ions. Research in this area would involve synthesizing derivatives of this compound with specific ion-binding moieties (chelators) and studying their fluorescence response to various metal ions.

Environmental Remediation and Degradation Studies of Nitroquinoline Compounds

Nitroaromatic compounds, a class that includes nitroquinolines, are often found in the environment as pollutants originating from industrial activities, such as the manufacturing of explosives, dyes, and pesticides. nih.gov Many of these compounds are recalcitrant, persisting in soil and water, and can exhibit toxic and mutagenic effects. nih.gov The environmental fate and remediation of these compounds are therefore of significant concern.

Remediation strategies for sites contaminated with nitroaromatic compounds include both biological and chemical methods.

Bioremediation: This approach uses microorganisms or plants (phytoremediation) to break down or detoxify contaminants. nih.gov While not widely used for all nitroaromatics, phytoremediation has potential for treating large areas with low levels of contamination. nih.gov The degradation pathway often involves the reduction of the nitro group to an amino group, which may then undergo further breakdown.

Chemical Remediation: This involves using chemical reactions to degrade the pollutants. For example, elemental iron (Fe) and zinc (Zn) have been used to reduce nitro compounds in contaminated soil under acidic conditions. studiauniversitatis.ro Advanced oxidation processes, such as using ozone and UV light (O₃/UV), can also be employed to degrade quinoline and its derivatives in water, primarily through the action of hydroxyl radicals. nih.gov

The degradation of this compound in the environment would likely be a slow process. nih.gov Its degradation pathway would be influenced by the presence of both the nitro group and the chlorine substituents. The nitro group is a primary site for microbial or chemical reduction. The chlorine atoms, however, can increase the compound's recalcitrance. Studies on the degradation of polychlorinated biphenyls (PCBs) show that reductive dehalogenation can occur under anoxic conditions. nih.gov A comprehensive environmental risk assessment of this compound would require detailed studies on its biodegradation and photodegradation pathways, as well as the identification of its transformation products.

Future Research Avenues in Synthetic Methodologies and Chemical Transformations

Future research on this compound will likely focus on refining its synthesis and exploring its potential as a precursor for other novel compounds.

Synthetic Methodologies: Current methods for synthesizing substituted quinolines include classic reactions like the Skraup and Friedlander syntheses. scispace.com The introduction of substituents is often achieved through multi-step processes. For example, 8-hydroxy-5-nitroquinoline can be prepared by the nitration of 8-hydroxyquinoline or through a two-stage method involving nitrosation followed by oxidation. researchgate.net Introducing substituents onto the 8-hydroxyquinoline skeleton can also be accomplished using modern cross-coupling reactions, such as the Suzuki reaction. scispace.com

Future research could aim to develop more efficient, selective, and environmentally benign synthetic routes to this compound. This might involve exploring novel catalytic systems for direct C-H functionalization of the quinoline core, which could reduce the number of synthetic steps and improve atom economy.

Chemical Transformations: The functional groups on this compound offer multiple avenues for further chemical modification.

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group (7,8-dichloro-5-aminoquinoline). This transformation would dramatically alter the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This resulting amin quinoline could serve as a building block for new dyes, polymers, or sensor molecules.

Chloro Group Substitution: The chlorine atoms on the benzene (B151609) ring are potential sites for nucleophilic aromatic substitution reactions. This would allow for the introduction of a wide variety of functional groups, leading to a library of novel quinoline derivatives with diverse properties for screening in material science, corrosion inhibition, and sensor applications.

Exploring these transformations will be key to unlocking the full potential of this compound as a versatile platform chemical.

常见问题

Q. What are the optimal synthetic routes for 7,8-dichloro-5-nitroquinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves sequential halogenation and nitration of the quinoline core. For example, nitration of 5,7-dichloroquinoline using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (80–100°C) can yield the nitro-substituted product. Key parameters include:

- Temperature control : Excessive heat may lead to over-nitration or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., H₂SO₄) enhance electrophilic substitution at the 5-position .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Photolytic sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) to detect nitro group degradation .

- Hydrolytic stability : pH-dependent studies (pH 3–9) to monitor hydrolysis of the nitro or chloro groups . Standardize storage at –20°C in amber vials with desiccants to minimize degradation .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) provides robust quantification (LOD: 0.1 µg/mL). Confirmatory analysis via LC-MS/MS (ESI+ mode, m/z 243 [M+H]⁺) ensures specificity in biological samples .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing nitro and chloro groups deactivate the quinoline ring, directing nucleophilic attacks to the 2- and 4-positions. Palladium-catalyzed Suzuki-Miyaura couplings require:

- Pre-activation : Use of aryl boronic esters with strong electron-donating groups to overcome steric and electronic hindrance .

- Catalytic systems : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) enhances coupling efficiency at 80°C . Monitor regioselectivity via ¹H NMR (e.g., upfield shifts for substituted protons) .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial IC₅₀ values may arise from:

- Assay variability : Standardize broth microdilution (CLSI guidelines) and control for solvent effects (e.g., DMSO <1% v/v) .

- Structural analogs : Compare with 5-chloro-8-nitroquinoline (antimalarial EC₅₀ = 1.2 µM) and 5,7-dichloro-8-hydroxyquinoline (broad-spectrum antifungal) to isolate substituent-specific effects . Meta-analyses of dose-response curves and toxicity profiles (e.g., mitochondrial membrane depolarization assays) clarify mechanisms .

Q. How can computational modeling predict the binding affinity of this compound to bacterial topoisomerase IV?

Molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB: 3TTZ) identifies key interactions:

- Nitro group : Hydrogen bonding with Arg1126.

- Chlorine atoms : Hydrophobic interactions with Ile1140 and Val1142 . Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Q. What strategies improve the regioselective functionalization of this compound for SAR studies?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at –78°C to introduce substituents at the 3-position .

- Protecting groups : Temporarily reduce the nitro group to NH₂ (H₂/Pd-C) to enable electrophilic substitutions, followed by re-oxidation . Track regioselectivity via ¹³C NMR and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。